molecular formula C17H18N2O2S B284848 3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B284848
M. Wt: 314.4 g/mol
InChI Key: QHFMHRZWFDJCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in various disease processes.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. In addition, it has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high potency and specificity. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. Some of the potential areas of research include:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its potential use in the treatment of other neurological disorders such as Parkinson's disease.
4. Investigation of its potential use in combination with other drugs to enhance therapeutic efficacy.
5. Study of its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize dosing regimens.

Synthesis Methods

The synthesis of 3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization with thiourea and ammonium carbonate to yield the final product.

properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N2O2S/c1-3-9-21-13-7-5-12(6-8-13)14-10-22-16-15(14)17(20)19(4-2)11-18-16/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

QHFMHRZWFDJCFP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC

Origin of Product

United States

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